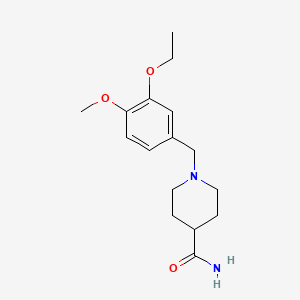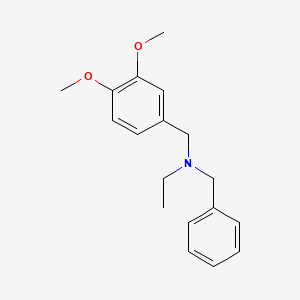
1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide, also known as EMBC, is a novel chemical compound that has gained increasing attention in the field of scientific research. EMBC belongs to the class of piperidine-carboxamide compounds and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act through multiple pathways. 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress. It can also inhibit the NF-κB pathway, which is involved in the regulation of inflammation. Additionally, 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide has been shown to induce apoptosis in cancer cells through the activation of caspase-3.
Biochemical and Physiological Effects
1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It can increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can protect against oxidative stress-induced damage. 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide can also decrease the levels of reactive oxygen species, which are involved in the pathogenesis of various diseases. Furthermore, 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using standard laboratory techniques. 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide is also relatively inexpensive compared to other compounds with similar properties. However, one limitation of 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide is that it has low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide has been shown to protect against oxidative stress-induced cell death in neuronal cells, which could be beneficial in the treatment of these diseases. Another potential application is in the treatment of cancer. 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide has been shown to induce apoptosis in cancer cells, and further studies could explore its potential as a cancer treatment. Additionally, future studies could investigate the effects of 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide on other pathways involved in inflammation and oxidative stress.
Conclusion
In conclusion, 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide is a novel chemical compound that has shown promising results in various studies. 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide has potential applications in the treatment of neurodegenerative diseases and cancer. Its mechanism of action involves the activation of the Nrf2/ARE pathway and inhibition of the NF-κB pathway. 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide has several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. While it has advantages for lab experiments, such as stability and ease of synthesis, its low solubility in water is a limitation. Future studies could investigate the potential of 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide in other areas of scientific research.
Applications De Recherche Scientifique
1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide has been extensively studied for its potential application in various fields of scientific research. It has been shown to exhibit neuroprotective properties and can protect against oxidative stress-induced cell death in neuronal cells. 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide has also been found to have potent anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. Furthermore, 1-(3-ethoxy-4-methoxybenzyl)-4-piperidinecarboxamide has been shown to have anti-tumor properties and can induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-3-21-15-10-12(4-5-14(15)20-2)11-18-8-6-13(7-9-18)16(17)19/h4-5,10,13H,3,6-9,11H2,1-2H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIFSTDQMYWGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(CC2)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Ethoxy-4-methoxyphenyl)methyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3851026.png)

![1-(2,5-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B3851044.png)
![2-bromo-4-{[butyl(methyl)amino]methyl}-6-methoxyphenol](/img/structure/B3851064.png)
![6-chloro-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3851070.png)
![3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B3851071.png)

![1-[(5-methyl-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3851084.png)
![1,1'-{[2-(allyloxy)benzyl]imino}di(2-propanol)](/img/structure/B3851086.png)

![5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B3851118.png)
![1-(2-methyl-3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3851120.png)
![ethyl 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinecarboxylate](/img/structure/B3851125.png)
![2-[2-(allyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3851126.png)